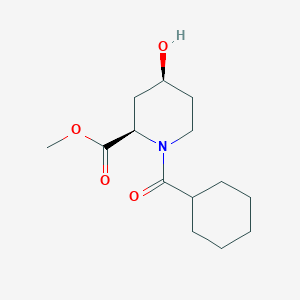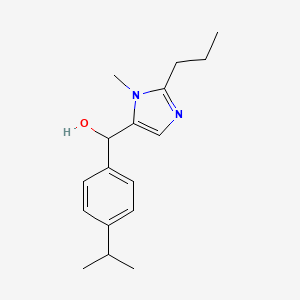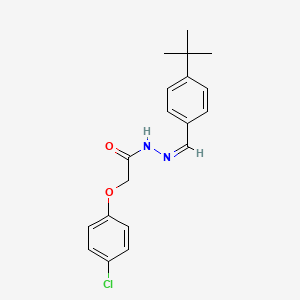![molecular formula C29H23NO7 B3919700 3,3'-{[4-(4-morpholinyl)phenyl]methylene}bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B3919700.png)
3,3'-{[4-(4-morpholinyl)phenyl]methylene}bis(4-hydroxy-2H-chromen-2-one)
Descripción general
Descripción
The compound '3,3'-{[4-(4-morpholinyl)phenyl]methylene}bis(4-hydroxy-2H-chromen-2-one)' is a complex chemical compound that has been the subject of scientific research for many years. It is also known by the name 'MCP', and is used in a variety of laboratory experiments to study its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antibacterial Activities
Biscoumarin derivatives, including those similar to 3,3'-{[4-(4-morpholinyl)phenyl]methylene}bis(4-hydroxy-2H-chromen-2-one), have shown significant antibacterial activities. Studies have revealed their efficacy against strains such as Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) (Li et al., 2015).
Physico-Chemical Properties
The physico-chemical properties of similar biscoumarin derivatives have been characterized, focusing on aspects like crystal structure and UV/visible absorption spectra in various solvents. These studies aid in understanding the compound's behavior in different environments, which is crucial for potential applications in various scientific fields (Elenkova et al., 2014).
Cytotoxicity and Pharmacological Evaluation
Some biscoumarin derivatives have been evaluated for cytotoxicity, particularly against cancer cell lines like MCF7 breast cancer cells. These studies not only assess the potential therapeutic applications but also the safety profile of these compounds in medical research (El-Samahy et al., 2017).
Antioxidant Properties
The antioxidant properties of biscoumarin derivatives have been extensively studied. Research has indicated that certain derivatives demonstrate significant radical scavenging activity and chain-breaking antioxidant properties, making them potential candidates for use in the food and pharmaceutical industries (Kancheva et al., 2010).
Synthesis Methods
Research has been conducted on the synthesis of biscoumarin derivatives, including environmentallyfriendly methods and novel approaches. For instance, uncatalyzed, one-pot synthesis of these derivatives has been explored, highlighting the potential for efficient and sustainable production methods (Shaterian & Honarmand, 2009).
Solvent Sensitivity and Spectroscopic Analysis
The sensitivity of similar biscoumarin compounds to solvent polarity and hydrogen bonding with both protic and aprotic solvents has been detected. Such studies provide essential insights for their use in various solvent environments, which is crucial for applications in chemistry and materials science (Qi et al., 2014).
Optimization of Reaction Conditions
In the synthesis of certain biscoumarin derivatives, techniques like Response Surface Methodology (RSM) have been employed to optimize reaction conditions. This approach ensures the efficient production of these compounds, which is vital for their large-scale application (Hosseini et al., 2019).
Toxicity Assessment
Assessment of toxicity issues related to biscoumarine derivatives has been conducted. This includes testing their antibacterial properties andcytotoxicity against various cell lines. Such research is crucial for understanding the safety and potential health implications of these compounds (Milanova, 2018).
Electronic Structure and Colorimetric Applications
Investigations into the electronic structure and colorimetric applications of biscoumarin derivatives have been carried out. This includes the analysis of electronic transitions in dye molecules based on biscoumarin, which could have implications in the development of sensors and colorimetric assays (Jo et al., 2014).
Antioxidant Potential and Health Applications
Some biscoumarin derivatives have been synthesized and screened for their antioxidant potential, highlighting the potential for these compounds in health applications, particularly in the context of food and pharmaceutical industries (Sahar et al., 2017).
Propiedades
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-(4-morpholin-4-ylphenyl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO7/c31-26-19-5-1-3-7-21(19)36-28(33)24(26)23(17-9-11-18(12-10-17)30-13-15-35-16-14-30)25-27(32)20-6-2-4-8-22(20)37-29(25)34/h1-12,23,31-32H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRDIUCQSRCBPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(C3=C(C4=CC=CC=C4OC3=O)O)C5=C(C6=CC=CC=C6OC5=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-{[4-(morpholin-4-yl)phenyl]methanediyl}bis(4-hydroxy-2H-chromen-2-one) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3919618.png)
![N'-[(2-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B3919619.png)

![ethyl 4-[3-hydroxy-4-(4-methoxybenzoyl)-5-(2-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B3919635.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole](/img/structure/B3919647.png)

![2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol](/img/structure/B3919678.png)


![N'-[(4-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B3919710.png)

![3-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B3919724.png)
![4-[4-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenyl]-3-butyn-1-ol](/img/structure/B3919733.png)
![2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B3919741.png)